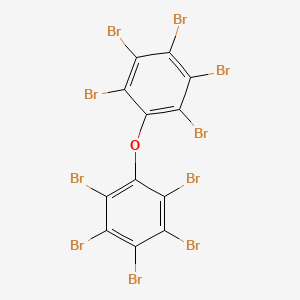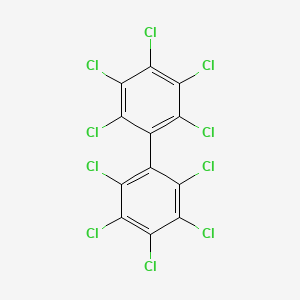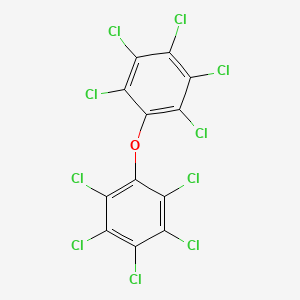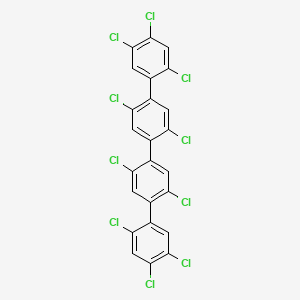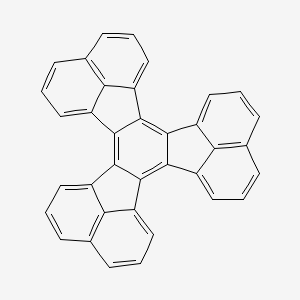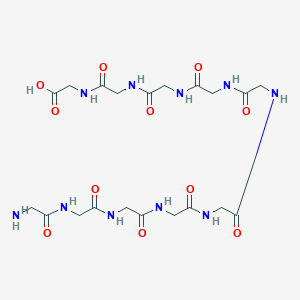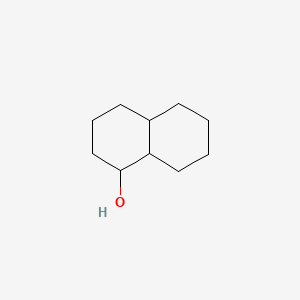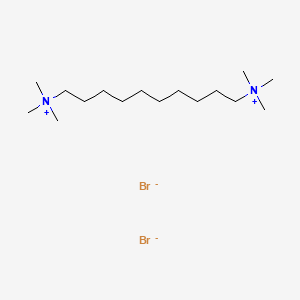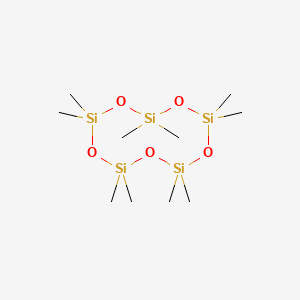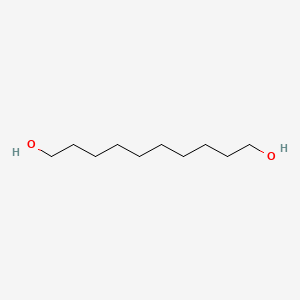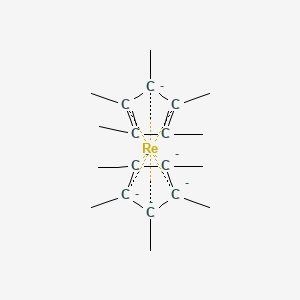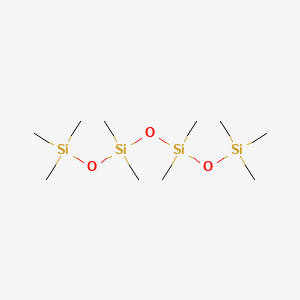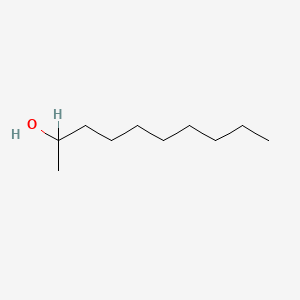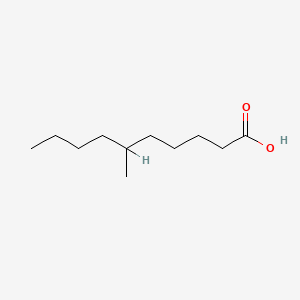
6-methyldecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyldecanoic acid is an organic compound with the molecular formula C11H22O2. It is a branched-chain fatty acid and a derivative of decanoic acid. This compound is known for its unique structure, which includes a methyl group attached to the sixth carbon of the decanoic acid chain. It is used in various industrial and scientific applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-methyldecanoic acid can be synthesized through several methods. One common approach involves the hydroformylation of 1-nonene to produce the corresponding aldehyde, which is then oxidized to form the acid. The reaction conditions typically involve the use of catalysts such as rhodium complexes and high-pressure carbon monoxide and hydrogen gas.
Industrial Production Methods: Industrial production of decanoic acid, 6-methyl- often involves the oxidation of the corresponding aldehyde, which can be obtained from the hydroformylation of 1-nonene. This process is carried out under controlled conditions to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products, including ketones and alcohols.
Reduction: It can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the carboxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a common reducing agent used in these reactions.
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Ketones and alcohols.
Reduction: The corresponding alcohol.
Substitution: Various substituted products depending on the reagents used.
Scientific Research Applications
6-methyldecanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of esters for perfumes and as a raw material in the manufacture of detergents, lubricating oils, and rubber formulations.
Mechanism of Action
The mechanism of action of decanoic acid, 6-methyl- involves its interaction with various molecular targets and pathways. It can modulate enzyme activity and influence metabolic processes. In biological systems, it is thought to exert its effects by altering membrane fluidity and affecting signal transduction pathways.
Comparison with Similar Compounds
Decanoic acid: A straight-chain fatty acid with similar chemical properties but without the methyl group.
Nonanoic acid: A shorter-chain fatty acid with different physical and chemical properties.
Undecanoic acid: A longer-chain fatty acid with a different structure and properties.
Uniqueness: 6-methyldecanoic acid is unique due to the presence of the methyl group on the sixth carbon, which imparts distinct chemical and physical properties compared to other fatty acids. This structural difference can influence its reactivity and applications in various fields.
Properties
CAS No. |
53696-14-3 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
6-methyldecanoic acid |
InChI |
InChI=1S/C11H22O2/c1-3-4-7-10(2)8-5-6-9-11(12)13/h10H,3-9H2,1-2H3,(H,12,13) |
InChI Key |
NVOAFFMZXPOERM-SNVBAGLBSA-N |
SMILES |
CCCCC(C)CCCCC(=O)O |
Canonical SMILES |
CCCCC(C)CCCCC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decanoic acid, 6-methyl-; 6-methyldecanoic acid; 6-methyl-decanoic acid. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


